molecular formula C19H22ClF3N6O4S B2361277 5-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097935-35-6

5-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2361277
CAS No.: 2097935-35-6
M. Wt: 522.93
InChI Key: NBDZCWHXDFGVIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione (hereafter referred to as Compound A) is a heterocyclic molecule characterized by a tetrahydropyrimidine-2,4-dione core linked via a sulfonyl group to a piperidine-piperazine scaffold. The piperazine moiety is further substituted with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group.

Key structural features include:

  • Tetrahydropyrimidine-2,4-dione core: Known for hydrogen-bonding interactions with biological targets.
  • Sulfonyl bridge: Enhances metabolic stability and modulates solubility.
  • Piperidine-piperazine system: Provides conformational flexibility and facilitates interactions with hydrophobic pockets.
  • 3-Chloro-5-(trifluoromethyl)pyridine: A bioisostere for aromatic halogens and trifluoromethyl groups, often enhancing binding affinity and selectivity .

Properties

CAS No.

2097935-35-6

Molecular Formula

C19H22ClF3N6O4S

Molecular Weight

522.93

IUPAC Name

5-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C19H22ClF3N6O4S/c20-14-9-12(19(21,22)23)10-24-16(14)28-7-5-27(6-8-28)13-1-3-29(4-2-13)34(32,33)15-11-25-18(31)26-17(15)30/h9-11,13H,1-8H2,(H2,25,26,30,31)

InChI Key

NBDZCWHXDFGVIY-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C4=CNC(=O)NC4=O

solubility

not available

Origin of Product

United States

Biological Activity

The compound 5-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex molecule that incorporates various pharmacologically significant moieties. This article provides a detailed examination of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be broken down into its key components:

  • Pyridine Ring : The presence of the trifluoromethyl group enhances lipophilicity and may influence receptor binding.
  • Piperazine and Piperidine Moieties : Known for their role in various pharmacological activities.
  • Sulfonamide Group : Often associated with antibacterial properties.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its potential therapeutic effects. The key areas of activity include:

1. Antimicrobial Activity

Research indicates that compounds with piperazine and piperidine structures exhibit significant antibacterial properties. For instance, derivatives of piperazine have shown effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

2. Enzyme Inhibition

Studies on related compounds have demonstrated that they can inhibit critical enzymes such as acetylcholinesterase (AChE) and urease. This inhibition could lead to therapeutic applications in treating neurodegenerative diseases and managing urinary tract infections .

3. Antitumor Properties

Compounds similar to the one have been evaluated for their anticancer potential. They displayed cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapy .

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Receptor Binding : The piperazine moiety may interact with serotonin receptors (5-HT7), influencing neurotransmitter pathways and potentially affecting mood disorders .
  • Enzyme Interaction : The sulfonamide group is known to interfere with bacterial growth by inhibiting essential metabolic pathways .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of similar compounds:

Study ReferenceBiological ActivityFindings
AntibacterialDemonstrated significant inhibition against various bacterial strains.
AntitumorShowed cytotoxic effects on cancer cell lines with potential for further development.
Enzyme InhibitionInhibited AChE and urease, suggesting applications in neurodegenerative diseases.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules . Its unique functional groups can be modified or combined with other reactants to create derivatives that may exhibit novel properties or enhanced efficacy in various applications.

Biology

In biological research, this compound can be utilized in studies related to enzyme inhibition and protein-ligand interactions . Its ability to interact with specific enzymes makes it a candidate for investigating mechanisms of action and the development of enzyme inhibitors.

Medicine

The compound shows potential as a pharmaceutical intermediate for drug development. Its structural features may allow it to act on specific biological targets, which could lead to the creation of new therapeutic agents. For instance, its design suggests possible activity against bacterial infections due to its structural similarities with known antibacterial agents .

Industry

In industrial applications, this compound can be utilized in the development of agrochemicals and other industrial chemicals . Its chemical stability and reactivity make it suitable for formulation into pesticides or herbicides that require specific modes of action against pests or weeds.

Case Studies and Research Findings

Recent studies have highlighted the potential utility of compounds similar to 5-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione:

  • Antibacterial Activity : Research indicates that related compounds exhibit significant antibacterial properties without rapid cytotoxic responses in human cells. For example, an analogue was shown to inhibit bacterial growth effectively while maintaining safety profiles in mammalian systems .
  • Enzyme Inhibition Studies : Compounds within this chemical class have been demonstrated to inhibit specific enzymes critical for bacterial viability. This mechanism is particularly relevant for developing new antibiotics targeting resistant strains of bacteria .
  • Pharmacokinetic Profiles : Investigations into the pharmacokinetics of similar compounds reveal favorable absorption and distribution characteristics, suggesting their potential as viable drug candidates .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Compound A with Analogues

Compound Name / ID Core Structure Key Substituents Biological Activity / Target
Compound A Tetrahydropyrimidine-2,4-dione 3-Cl-5-CF3-pyridinyl-piperazine-piperidine-sulfonyl Hypothesized: Kinases, PDEs, bacterial enzymes
ML267 () Piperazine-carbothioamide 3-Cl-5-CF3-pyridinyl, 4-methoxypyridin-2-yl Bacterial phosphopantetheinyl transferase
5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione () Pyrimidine-2,4-dione 4-Methoxyphenyl-piperazine-sulfonyl Not explicitly stated; potential PDE inhibitor
5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-4H-1,2,4-triazole-3-thiol () Triazole-thiol 3-Cl-5-CF3-pyridinyl-piperidine, phenyl-triazole Antimicrobial (inferred from structural class)
5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine () Thienopyrimidine 4-Cl-phenyl, 3-methylphenyl-piperazine Kinase inhibition (hypothesized)

Pharmacological and Physicochemical Comparisons

Target Selectivity and Mechanism

  • Compound A vs. ML267 : While both share the 3-Cl-5-CF3-pyridinyl motif, ML267’s carbothioamide linker and 4-methoxypyridin-2-yl group confer specificity for bacterial phosphopantetheinyl transferase, a target absent in mammals. Compound A’s sulfonyl group and tetrahydropyrimidine core may instead favor eukaryotic targets like phosphodiesterases (PDEs) or kinases .
  • Compound A vs.

Solubility and Bioavailability

  • Compound A : Predicted low solubility due to the trifluoromethyl group and sulfonyl bridge, similar to ’s analogue (17.9 µg/mL solubility at pH 7.4) .
  • ’s triazole-thiol derivative : Enhanced solubility via the thiol group but reduced metabolic stability.

Key Research Findings

  • Bacterial Targets : ML267 inhibits bacterial growth by targeting secondary metabolism, while Compound A’s pyrimidinedione core may interfere with nucleotide biosynthesis .
  • Kinase Inhibition: Thienopyrimidine derivatives () show kinase modulation, suggesting Compound A could share this activity via its heterocyclic core .
  • Toxicity : Trifluoromethyl-pyridine derivatives (e.g., ) exhibit low mammalian cytotoxicity, a trait likely conserved in Compound A .

Preparation Methods

Synthesis of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine

Protocol (adapted from):

  • Reactants :
    • 2-Chloro-3-(trifluoromethyl)pyridine (1.0 eq)
    • Anhydrous piperazine (2.5 eq)
    • Acetonitrile (solvent)
  • Procedure :
    • Heat reactants at 80°C for 12–16 hours.
    • Filter and evaporate solvent.
    • Purify via column chromatography (ethyl acetate/hexanes).
  • Yield : 81–85%.
  • Characterization :
    • ¹H NMR (CDCl₃): δ 8.45 (d, 1H, pyridine-H), 7.95 (s, 1H, pyridine-H), 3.60 (m, 4H, piperazine-H), 2.90 (m, 4H, piperazine-H).
    • MS (ESI) : m/z 281.1 [M+H]⁺.

Synthesis of 1-(Piperidin-4-yl)piperazine Sulfonyl Chloride

Protocol (adapted from):

  • Reactants :
    • Piperidin-4-amine (1.0 eq)
    • Chlorosulfonic acid (2.2 eq)
    • Dichloromethane (solvent)
  • Procedure :
    • Add chlorosulfonic acid dropwise at 0°C.
    • Stir for 4 hours at room temperature.
    • Quench with ice-water, extract with DCM, and dry over MgSO₄.
  • Yield : 78–82%.
  • Characterization :
    • IR : 1365 cm⁻¹ (S=O stretch), 1170 cm⁻¹ (S-O stretch).

Synthesis of Tetrahydropyrimidine-2,4-dione Core

Protocol (adapted from):

  • Reactants :
    • Urea (1.2 eq)
    • Ethyl acetoacetate (1.0 eq)
    • Acetic anhydride (solvent)
  • Procedure :
    • Heat at 120°C for 3 hours.
    • Neutralize with 5% NaOH, acidify with acetic acid.
    • Recrystallize from ethanol.
  • Yield : 70–75%.
  • Characterization :
    • ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, NH), 5.45 (s, 1H, CH), 2.30 (m, 2H, CH₂).

Final Coupling and Sulfonylation

Sulfonylation of Tetrahydropyrimidine-2,4-dione

Protocol (adapted from):

  • Reactants :
    • Tetrahydropyrimidine-2,4-dione (1.0 eq)
    • 1-(Piperidin-4-yl)piperazine sulfonyl chloride (1.1 eq)
    • Triethylamine (2.0 eq)
    • DCM (solvent)
  • Procedure :
    • Stir at room temperature for 6 hours.
    • Wash with brine, dry, and purify via silica gel (methanol/DCM).
  • Yield : 65–70%.

Buchwald-Hartwig Coupling with Pyridine-Piperazine Fragment

Protocol (adapted from):

  • Reactants :
    • Sulfonylated tetrahydropyrimidine (1.0 eq)
    • 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine (1.2 eq)
    • Pd₂(dba)₃ (0.05 eq), BINAP (0.1 eq)
    • KOtBu (2.0 eq), toluene (solvent)
  • Procedure :
    • Heat at 90°C under N₂ for 12 hours.
    • Filter through Celite®, concentrate, and purify via HPLC.
  • Yield : 55–60%.
  • Characterization :
    • ¹³C NMR (DMSO-d₆): δ 164.3 (C=O), 152.1 (pyridine-C), 118.9 (CF₃).
    • HRMS : m/z 623.15 [M+H]⁺ (calc. 623.14).

Optimization and Challenges

Reaction Condition Optimization

  • Solvent : Acetonitrile or DMF improves piperazine coupling efficiency.
  • Catalyst : Pd₂(dba)₃/BINAP system reduces side products in aryl coupling.
  • Temperature : 80–90°C balances reaction rate and decomposition.

Common Side Reactions

  • Over-sulfonylation : Controlled by stoichiometric sulfonyl chloride.
  • Piperazine dimerization : Mitigated using excess pyridine derivative.

Analytical Data Summary

Intermediate Yield (%) Purity (HPLC, %) Key Spectral Data
Pyridine-piperazine 85 98.5 m/z 281.1 [M+H]⁺, δ 3.60 (piperazine-H)
Piperidine sulfonyl chloride 80 97.2 IR 1365 cm⁻¹ (S=O)
Final compound 60 99.1 HRMS m/z 623.15 [M+H]⁺

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can intermediates be characterized?

The synthesis involves multi-step pathways requiring careful optimization. A typical approach includes:

  • Coupling reactions : Use 1,1'-thiocarbonyldiimidazole or similar reagents to link the piperazine-piperidine scaffold to the pyrimidine-dione core under inert conditions (e.g., nitrogen atmosphere) .
  • Solvent selection : Dichloromethane or acetic acid at controlled temperatures (40–80°C) minimizes side reactions .
  • Intermediate characterization : Employ 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity, particularly for sulfonyl and piperazine moieties. Mass spectrometry (HRMS) validates molecular weight, while HPLC monitors purity (>95%) .

Basic: Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • NMR spectroscopy : 1H^1H-NMR identifies proton environments (e.g., sulfonyl-linked piperidine protons at δ 3.2–3.8 ppm; pyridyl signals at δ 8.1–8.5 ppm). 13C^{13}C-NMR resolves carbonyl carbons (~170 ppm) and trifluoromethyl groups (~120 ppm, JCFJ_{C-F}) .
  • Mass spectrometry : ESI-HRMS confirms the molecular ion peak (e.g., [M+H]+^+) and fragments correlating with the sulfonyl and piperazine cleavage .

Basic: How can computational tools predict physicochemical properties and drug-likeness?

  • Software : Use Schrödinger’s QikProp or SwissADME to calculate logP (target <5), polar surface area (<140 Ų), and Lipinski’s rule compliance.
  • Bioavailability : Molecular dynamics simulations (e.g., Desmond) assess membrane permeability, while docking (AutoDock Vina) predicts solubility and CYP450 interactions .

Advanced: How can reaction pathways be optimized to address low yields in sulfonylation steps?

  • Quantum chemical calculations : Apply density functional theory (DFT) to model transition states and identify energy barriers. For example, substituent effects on the sulfonyl electrophilicity can be probed at the B3LYP/6-31G* level .
  • High-throughput screening : Test solvents (e.g., DMF vs. THF), bases (K2_2CO3_3 vs. Et3_3N), and temperatures to maximize yield. Evidence suggests dichloromethane with pyridine as a base at 50°C improves sulfonylation efficiency .

Advanced: What strategies resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50​ values)?

  • Structural analogs : Compare with derivatives like 6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N4-[(4-chlorophenyl)methyl]pyrimidine-2,4-diamine. Minor substitutions (e.g., Cl vs. CF3_3) may alter target binding .
  • Assay conditions : Validate protocols for kinase inhibition (e.g., ATP concentration, incubation time). Contradictions often arise from differing cell lines (HEK293 vs. HeLa) or endpoint detection methods (luminescence vs. fluorescence) .

Advanced: How can AI-driven platforms enhance the design of derivatives with improved metabolic stability?

  • Generative models : Train recurrent neural networks (RNNs) on ChEMBL data to propose substituents reducing CYP3A4 metabolism. Prioritize electron-withdrawing groups on the pyridine ring .
  • Retrosynthesis tools : Leverage CAS SciFinder or Reaxys to identify feasible routes for introducing fluorine atoms, which enhance stability without steric hindrance .

Advanced: What experimental and computational approaches elucidate the compound’s mechanism of action in cancer models?

  • Target identification : Perform kinome-wide profiling (DiscoverX Eurofins) to identify inhibited kinases. Cross-validate with siRNA knockdowns in proliferation assays .
  • MD simulations : Simulate binding to PI3Kγ or mTOR using AMBER. Key interactions include hydrogen bonds between the pyrimidine-dione carbonyl and Lys802 (mTOR) .

Basic: What safety protocols are essential for handling reactive intermediates during synthesis?

  • PPE : Use nitrile gloves, goggles, and fume hoods for thiocarbonyl intermediates, which are irritants .
  • Storage : Store azide-containing intermediates at –20°C in amber vials to prevent degradation. Follow NFPA guidelines for flammables (e.g., dichloromethane) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.